Yuankanin is a flavonoid glycoside isolated from Millettia speciosa Champ. The table below summarizes its key chemical characteristics based on analytical data.
| Property | Description |
|---|---|
| IUPAC Name (Tentative) | Not fully specified in available literature. |
| Molecular Formula | C({22})H({22})O(_{10}) [1] |
| CAS Registry Number | Information not available in search results. |
| Structure Class | Flavone glycoside (O-glycoside) [1] |
| Glycone | Aglycone flavonoid (likely a methoxyflavone) [1] |
| Glycosidic Linkage | O-linked hexose (Glucose) [1] |
| Major Mass Spectra Fragments | Precursor ion [M-H]⁻ at m/z 445.1131; fragment ion at m/z 283 [M-H-162]⁻ (loss of hexose moiety) [1] |
| Analytical Methods for Identification | UHPLC-Q-Exactive Orbitrap-MS, comparison with published MS data and literature [1] |
This compound has been specifically identified in the roots of Millettia speciosa [1]. This compound contributes to the complex chemical profile of the plant, which is rich in various flavonoids, phenolic acids, alkaloids, and polysaccharides [2] [1].
The following workflow outlines a standard protocol for extracting and identifying compounds like this compound from Millettia speciosa.
While extensive quantitative data on this compound alone is limited, research on Millettia speciosa extracts rich in flavonoids shows promising bioactivities.
| Activity | Model/Assay | Key Finding | Proposed Mechanism / Notes |
|---|---|---|---|
| Antioxidant | DPPH, ABTS radical scavenging assays [1] | Contributes to overall antioxidant activity of root extract. | Correlation analysis identified specific markers; this compound's contribution is part of a synergistic effect [1]. |
| Antidiabetic | α-Glucosidase inhibition assay [6] | Flavonoids from M. speciosa show significant inhibition. | Isolated compounds showed IC₅₀ values ranging from 1.1 to 2.2 µg/mL, indicating strong potential [6]. |
| Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells [6] | Flavonoids and phenolics suppress NO production. | IC₅₀ values for active compounds ranged from 43.9 to 449.5 µg/mL [6]. |
| Regulation of Glycolipid Metabolism | In vivo studies in obese/diabetic mice [7] [3] | Extract reduces body weight gain, blood glucose, and inflammatory markers. | Linked to inhibition of hypothalamic NF-κB signaling and modulation of the IRS2/PI3K/Akt/GLUT4 pathway [7] [3]. |
The potential pharmacological effects of this compound and other flavonoids from M. speciosa are linked to several key mechanisms, particularly for metabolic syndrome.
This compound is a flavonoid compound found in several plants, primarily within the Thymelaeaceae family. The table below summarizes the plant species known to contain this compound.
| Plant Source | Family | Specific Plant Part (where specified) |
|---|---|---|
| Daphne genkwa [1] [2] | Thymelaeaceae | Herbs [1] [2] |
| Daphne feddei [3] [4] | Thymelaeaceae | Information Missing |
| Daphne gnidium [3] [4] | Thymelaeaceae | Information Missing |
| Gnidia involucrata [3] [5] | Thymelaeaceae | Aerial parts [3] [5] |
| Struthiola argentea [4] [1] [2] | Thymelaeaceae | Information Missing |
| Wikstroemia genkwa [6] | Thymelaeaceae | Information Missing |
For identification and handling in the laboratory, here are the key physicochemical characteristics of this compound.
| Property | Description |
|---|---|
| IUPAC Name | 2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one [3] |
| Molecular Formula | C₂₇H₃₀O₁₄ [3] [5] [4] |
| Molecular Weight | 578.52 g/mol [3] [5] [4] |
| CAS Number | 77099-20-8 [3] [5] [4] |
| Purity | ≥98% (as available from commercial suppliers for research) [3] [4] |
| Physical Form | White to off-white solid powder [3] |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Pyridine, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone [1] [2] |
If you are working with plant material, knowing the approximate concentration can help guide your extraction scale. The following data was obtained from a study on Korean Wikstroemia genkwa.
| Flavonoid Compound | Average Concentration (μg/mL) in *Wikstroemia genkwa* |
|---|---|
| Luteolin 7-O-glucoside (L7OG) | 766.94 ± 191.72 [6] |
| This compound | 562.64 ± 76.90 [6] |
| Hydroxygenkwanin | 343.48 ± 108.23 [6] |
| Genkwanin | 28.48 ± 8.27 [6] |
> Note: These values are based on three independent replicates and represent concentrations in the extract solution, not in the raw plant material [6].
Although a detailed protocol for this compound is not available, the general process for isolating such compounds from plant material typically involves extraction with organic solvents followed by chromatographic purification. The diagram below outlines this common workflow.
The workflow for isolating natural products like this compound typically involves extraction and multiple purification steps [6] [4] [1].
To move forward with practical laboratory work, I suggest you:
Yuankanin is a flavone identified in specific plants of the Thymelaeaceae family, particularly in the genus Wikstroemia. The table below summarizes its core chemical and taxonomic context.
| Property | Description |
|---|---|
| Chemical Class | Flavonoid; specifically, a 5-diglycoside derivative of genkwanin [1]. |
| Chemotaxonomic Role | Serves as a diagnostic marker to distinguish Wikstroemia genkwa from other closely related species like W. ganpi [1]. |
| Primary Source | Aerial parts (leaves) of Wikstroemia genkwa (also referred to as Daphne genkwa) [1]. |
| Quantitative Data | In W. genkwa, concentrations can reach 562.64 ± 76.90 μg/mL (in leaf extract), making it one of the predominant flavonoids in the plant [1]. |
This compound's primary documented role is in chemotaxonomy, where its presence or absence helps clarify the classification of botanically ambiguous plants in traditional medicine [1]. Its close structural relationship to genkwanin is significant, as genkwanin and its glycosides have demonstrated anti-diabetic properties in preclinical research [2].
Recent studies suggest that this compound, as a genkwanin glycoside, may contribute to improved glucose homeostasis. The proposed mechanism, based on research on a plant extract containing genkwanin glycosides, is illustrated below.
Proposed signaling pathway for genkwanin glycosides (like this compound) stimulating glucose uptake in adipocytes, based on in vitro and in vivo models [2].
The most detailed experimental data comes from studies on a related traditional medicine and its active components.
The methodology for identifying and quantifying this compound in plant samples is well-established, as summarized below.
| Step | Description |
|---|---|
| 1. Sample Preparation | Plant material is refluxed with water, filtered, concentrated, and diluted with methanol before membrane filtration [3] [1]. |
| 2. Chromatography | UPLC-UV with an ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 μm). Mobile phase: 0.1% formic acid in water vs. 0.1% formic acid in acetonitrile, with gradient elution [3] [1]. |
| 3. Quantification | Detection via UV or mass spectrometry. The method shows excellent linearity (R² > 0.999), precision (RSD < 1.1%), and high accuracy (95.9%-104.3%) [1]. |
Research on Phaleria nisidai leaf extract (PNe), in which genkwanin glycosides are the major active compounds, provides evidence for the proposed mechanism:
While the existing data is promising, several key areas require further investigation to define this compound's therapeutic potential:
The table below summarizes the core physicochemical and structural data for Yuankanin.
| Property | Description |
|---|---|
| IUPAC Name | 2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one [1] |
| Molecular Formula | C₂₇H₃₀O₁₄ [1] [2] |
| Molecular Weight | 578.5 g/mol [1] [2] |
| CAS Registry Number | 77099-20-8 [1] [2] |
| Chemical Classification | Flavonol glycoside; specifically, a genkwanin-5-bioside [1] [2] |
| Sugar Moieties | Composed of xylose and glucose units [2] |
| Appearance | White to off-white solid powder [2] |
| Solubility | Soluble in DMSO [1] [2] |
| Storage Conditions | Dry, dark and at 0 - 4°C for short term or -20°C for long term [1] |
| Canonical SMILES | COC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O)C(=O)C=C(O2)C5=CC=C(C=C5)O [1] |
This compound has been identified in several plant species within the Thymelaeaceae family, and its presence serves as an important chemotaxonomic marker [1] [2].
The biosynthesis of this compound in Daphne species involves a multi-step enzymatic process originating from the phenylpropanoid pathway [1].
The pathway begins with the amino acid phenylalanine. Key steps include the formation of the central flavanone structure, its conversion to the flavone genkwanin, and final glycosylation to produce this compound [1].
This compound is part of a group of bioactive flavonoid glycosides.
For researchers aiming to isolate and study this compound from plant material, a typical bioactivity-guided fractionation workflow can be employed, as exemplified in recent studies [5].
This workflow involves sequential extraction, fractionation guided by biological activity assays, chromatographic purification, structural elucidation, and finally, detailed mechanistic studies [3] [5].
The table below summarizes the key identifiers and available data for Yuankanin (Genkwanin-5-O-primeveroside) from the search results.
| Property Type | Details |
|---|---|
| CAS Registry Number | 77099-20-8 [1] [2] |
| Molecular Formula | C₂₇H₃₀O₁₄ [1] [2] |
| Molecular Weight | 578.52 g/mol [1] [2] |
| IUPAC Name | 2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one [1] |
| SMILES | O(C1=C2C(OC(=CC2=O)C3=CC=C(O)C=C3)=CC(OC)=C1)[C@@H]4OC@HC@@HC@HCO5)C@@HC@H[C@H]4O [1] [2] |
| InChI Key | ZKIXACXWZQFVAB-MUCJXJSVSA-N [1] |
| Spectroscopic Techniques Reported | ¹H NMR, ¹³C NMR, HRMS (High-Resolution Mass Spectrometry) [3] |
| Chromatographic Methods | UPLC-UV (Ultra-Performance Liquid Chromatography with Ultraviolet detection) [4] |
The search results provide context on how this compound has been isolated and analyzed in recent research.
| Parameter | Specification |
|---|---|
| Instrumentation | UPLC-UV (Ultra-Performance Liquid Chromatography) [4] |
| Column | Not specified for this study [4] |
| Mobile Phase | Gradient elution with Acetonitrile and Distilled Water [4] |
| Run Time | 40 minutes [4] |
| Validation | Excellent linearity (R² > 0.999), high precision (RSD < 1.1%), high accuracy (95.9% to 104.3%) [4] |
This compound is a genkwanin-5-bioside, where the sugar moiety is composed of xylose and glucose (a primeveroside) [1] [2]. Its biological activities and natural sources provide context for its study.
While the search results do not detail a specific pathway for this compound itself, they describe a mechanism for its aglycone (genkwanin). The diagram below illustrates how genkwanin facilitates glucose uptake in adipocytes.
This mechanism is independent of the insulin-signaling pathway, which is often impaired in insulin resistance, suggesting a promising therapeutic angle [5].
The provided data provides a solid foundation for your research on this compound. Here are some key points and suggestions for next steps:
To obtain the complete spectral data, I suggest you:
Yuankanin is identified as a genkwanin-5-bioside, where the sugar moiety consists of xylose and glucose [1]. The table below summarizes its core physicochemical properties:
| Property | Value |
|---|---|
| Chemical Name | 2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one [1] |
| Molecular Formula | C₂₇H₃₀O₁₄ [1] |
| Molecular Weight | 578.52 g/mol [1] |
| CAS Number | 77099-20-8 [1] |
| Appearance | White to off-white solid powder [1] |
| LogP | -1.4 [1] |
| Hydrogen Bond Donors | 7 [1] |
| Hydrogen Bond Acceptors | 14 [1] |
It can be extracted from the aerial parts of plants like Gnidia involucrata, Daphne feddei, and Daphne gnidium (Thymelaeaceae family) [1].
While direct studies on this compound are scarce, high-quality research highlights the significant anti-diabetic potential of its aglycone, genkwanin, and related glycosides extracted from Phaleria nisidai (PNe) [2].
The following diagram illustrates the proposed signaling pathway and experimental workflow through which genkwanin glycosides from PNe extract exert their glucoregulatory effects, based on the findings from the research [2].
Research model of genkwanin glycosides' anti-diabetic action.
Ultra-High-Performance Liquid Chromatography coupled with Q-Exactive Orbitrap Mass Spectrometry (UHPLC-Q-Exactive Orbitrap/MS) has become an indispensable analytical platform in modern phytochemical analysis and drug development due to its high resolution, accurate mass measurement, and sensitivity. This technology is particularly valuable for characterizing complex natural product mixtures, identifying bioactive constituents, and conducting quantitative analysis of trace compounds in challenging matrices. The following application notes and protocols provide detailed methodologies for applying this technique to natural product analysis, using specific research applications as models that can be adapted for compounds like Yuankanin.
The UHPLC-Q-Exactive Orbitrap/MS system consists of several integrated components. The UHPLC system (e.g., Vanquish Duo UHPLC system or equivalent) is typically configured with a thermostatted autosampler, binary or quaternary pumps, and a column compartment capable of maintaining precise temperature control [1]. The mass spectrometer is equipped with an Electrospray Ionization (ESI) source and an Orbitrap mass analyzer, providing high-resolution accurate-mass (HRAM) measurements. For comprehensive data acquisition and processing, the system utilizes software such as Xcalibur (Thermo Scientific) [2] [3].
Optimal mass spectrometry parameters must be carefully established for different analytical applications. The following table summarizes typical instrument parameters for natural product analysis:
Table 1: Typical UHPLC-Q-Exactive Orbitrap/MS Operating Parameters
| Parameter | Positive Mode | Negative Mode | Notes |
|---|---|---|---|
| Spray Voltage | 3.8 kV [1] | 3.2 kV [1] | Or 3.0 kV [2] |
| Sheath Gas Flow | 35 arb [1] | 35 arb [1] | Or 40 μL/min [2] |
| Auxiliary Gas Flow | 15 arb [1] | 15 arb [1] | Or 10 μL/min [2] |
| Capillary Temperature | 350°C | 350°C | Consistent across studies [2] [1] |
| Mass Range | 80-1200 m/z [1] | 80-1200 m/z [1] | Or 100-1500 m/z [2] |
| Scan Mode | Full MS/ddMS² | Full MS/ddMS² | Data-dependent MS² acquisition |
Column selection critically impacts separation efficiency. For phenolic compounds like proanthocyanidins, the Waters ACQUITY UPLC HSS T3 column (a type of C18 column with high-strength silica) has demonstrated excellent peak shape and resolution without tailing phenomena [2] [3]. Alternative columns include the Waters ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.8 μm) successfully used for analyzing complex herbal formulations like Compound Licorice Tablets [1]. The column temperature is typically maintained at 35°C [1] to ensure retention time stability and optimal separation efficiency.
Mobile phase composition significantly affects ionization efficiency and chromatographic separation. Based on optimized methods:
Table 2: Representative Gradient Elution Program for Natural Product Analysis
| Time (min) | Aqueous Phase (%) | Organic Phase (%) | Notes |
|---|---|---|---|
| 0.0 | 98 | 2 | Initial conditions [3] |
| 5.0 | 95 | 5 | [3] |
| 15.0 | 90 | 10 | [3] |
| 20.0 | 85 | 15 | [3] |
| 24.0 | 70 | 30 | [3] |
| 25.0 | 0 | 100 | Column wash [3] |
| 27.0 | 0 | 100 | Column wash [3] |
| 27.1 | 98 | 2 | Re-equilibration [3] |
| 30.0 | 98 | 2 | Re-equilibration [3] |
For persimmon fruit flesh analysis, proanthocyanidins were successfully extracted using this optimized protocol [2] [3]:
For complex herbal formulations like Compound Licorice Tablets or Danggui-Shaoyao-San:
For serum samples from pharmacokinetic studies:
Rigorous method validation is essential for generating reliable quantitative data. The following validation parameters were established for persimmon proanthocyanidin analysis demonstrating method reliability [2] [3] [4]:
Table 3: Method Validation Parameters for Proanthocyanidin Analysis
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Intra-day Precision (RSD) | 1.14% to 2.36% | <5% |
| Inter-day Precision (RSD) | 1.03% to 2.92% | <5% |
| Stability (RSD) | <5% | <5% |
| Recovery Rate | 94.43% to 98.59% | 90-110% |
| Recovery RSD | <5% | <5% |
The following diagram illustrates the complete analytical workflow for natural product analysis using UHPLC-Q-Exactive Orbitrap-MS:
Effective data acquisition employs multiple scanning techniques:
Compound identification follows a systematic approach:
The high resolution and sensitivity of UHPLC-Q-Exactive Orbitrap/MS enables comprehensive profiling of complex natural product mixtures. In Compound Licorice Tablets, this technology identified 59 components including alkaloids, flavonoids, triterpenoid saponins, coumarins, and phenolic acids [6]. Similarly, analysis of Danggui-Shaoyao-San identified 73 chemical constituents in the aqueous extract and 39 compounds in drug-containing serum [1].
The technique excels at quantifying challenging compounds present at trace levels. In persimmon analysis, it successfully quantified gallocatechin gallate (GCG), which was previously difficult to measure due to its trace amounts (approximately 1.4 μg/100 g dry weight) and similarity to its enantiomer EGCG [2] [3] [4]. This demonstrates the method's specificity and sensitivity for complex analytical challenges.
The UHPLC-Q-Exactive Orbitrap/MS platform provides a powerful solution for comprehensive analysis of natural products, from qualitative profiling to precise quantification. The protocols detailed in these application notes demonstrate robust methodologies that can be adapted for various natural compounds, including this compound. The exceptional resolution, mass accuracy, and sensitivity of this technology make it particularly valuable for drug development applications where characterization of complex mixtures and quantification of trace constituents are essential for understanding therapeutic potential and ensuring product quality.
This compound is a flavonoid glycoside identified in several plant species, particularly within the Thymelaeaceae family, which includes genera like Wikstroemia and Daphne. It is recognized for its potential as a chemotaxonomic marker, helping to clarify taxonomic relationships between species, such as the distinction between the genera Daphne and Wikstroemia [1] [2]. From an application perspective, this compound-containing plant extracts have been investigated for their anti-inflammatory properties and used in traditional medicines, such as the Zushima tablet for rheumatoid arthritis [3]. The accurate identification of this compound is therefore crucial for quality control of herbal medicines and for chemotaxonomic studies.
This compound is a 5-diglycoside derivative of genkwanin, which itself is a methylated form of the flavone apigenin [1]. The compound has been isolated from the rhizomes of Wikstroemia indica and serves as a characteristic component for this species [2].
The table below summarizes the documented occurrence and concentration of this compound in various plant species:
| Plant Species | Plant Family | Plant Part | Reported Concentration (Mean ± SD) | Identification Method | Reference |
|---|---|---|---|---|---|
| Wikstroemia genkwa | Thymelaeaceae | Not Specified | 562.64 ± 76.90 μg/mL (in extract) | UPLC-UV | [1] |
| Wikstroemia indica | Thymelaeaceae | Rhizome | Detected (Concentration not quantified) | Isolation and NMR | [2] |
| Millettia speciosa | Leguminosae | Root (Radix) | Detected (Concentration not quantified) | UHPLC-Q-Exactive Orbitrap-MS | [4] |
The identification of this compound in complex plant matrices relies primarily on advanced chromatographic separation coupled with high-resolution mass spectrometry.
The following chromatographic conditions have been successfully used for the separation of this compound and analogous compounds:
High-resolution mass spectrometry, particularly Orbitrap technology, is recommended for the tentative identification of this compound.
The typical workflow for the identification of this compound and related flavonoids using this technique is summarized below.
For definitive confirmation of this compound's structure, especially in the case of a novel isolation, the following methods are essential:
1H NMR, 13C NMR) [2]. This remains the gold standard for unambiguous structural confirmation.This protocol is adapted from methods used for the analysis of complex traditional medicine formulas [5].
This protocol is based on the quantitative chemotaxonomic study of Korean Daphne and Wikstroemia species [1].
This protocol is adapted from a 2025 chemotaxonomic study investigating flavonoids in Korean Daphne and Wikstroemia species, which used Yuankanin as a key discriminatory compound [1].
| Parameter | Specification | | :--- | :--- | | Instrument | UPLC-UV System [1] | | Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) [1] | | Mobile Phase | Gradient of 0.1% Aqueous Formic Acid (A) and Acetonitrile (B) [1] [3] | | Gradient Program | Time (min) | % B | | 0 | 5% | | 15 | 30% | | 20 | 90% | | 22 | 90% | | 22.1 | 5% | | 25 | 5% | | Flow Rate | 0.3 mL/min [1] | | Column Temperature | 35 °C [1] | | Injection Volume | 2 µL [1] | | Detection (UV) | 254 nm or 330 nm [1] |
For definitive identification of this compound alongside other compounds, UHPLC coupled with high-resolution mass spectrometry is recommended. The following conditions, based on studies of Millettia speciosa, can be applied [3].
| Parameter | Specification |
|---|---|
| Instrument | UHPLC-Q-Exactive Orbitrap-MS [3] |
| Ionization Mode | Positive and/or Negative Electrospray Ionization (ESI) [3] |
| MS Data Acquisition | Full MS scan (e.g., m/z 100-1500) and data-dependent MS/MS (dd-MS2) [3] |
The following table summarizes quantitative findings for this compound and related compounds from the 2025 chemotaxonomic study [1].
| Analyte | Plant Genus (Mean Concentration) | Key Environmental Correlation |
|---|---|---|
| This compound | Daphne spp. | Significantly affected by precipitation and canopy openness [1] |
| Luteolin 7-O-glucoside | Wikstroemia spp. | Significantly affected by precipitation and canopy openness [1] |
| Genkwanin | Found in both genera | A methylated form of apigenin and the aglycone of this compound [1] |
The diagram below outlines the logical workflow for analyzing this compound, from sample preparation to final identification.
This compound is not just a taxonomic marker; it has direct relevance in pharmaceutical and quality control contexts.
For quality control of a pharmaceutical product containing this compound, a fully validated stability-indicating method is mandatory. The following is a generalized protocol based on regulatory guidelines [4].
The following table summarizes the quantitative information available for Yuankanin from chemotaxonomic studies. This data is useful for understanding typical concentration ranges and for comparing samples.
| Plant Source | Scientific Name | Average Concentration (μg/mL) | Notes | Citation |
|---|---|---|---|---|
| Wikstroemia genkwa | Wikstroemia genkwa | 562.64 ± 76.90 | A predominant flavonoid in this species. [1] | |
| Thymelaea tartonraira | Thymelaea tartonraira | Reported as "isolated" | Isolated and characterized, but concentration not specified. [2] |
While detailed protocols are not available, the identified research makes use of several advanced analytical techniques for the identification and quantification of this compound.
Based on standard laboratory practice for phytochemical analysis, the overall process for the quality control of this compound in a plant material would follow the workflow below. This diagram integrates the techniques mentioned in the literature into a logical sequence.
This compound is a flavone identified as a genkwanin-5-bioside, with its sugar moiety composed of xylose and glucose [1]. It is primarily found in plants of the Thymelaeaceae family, including various Daphne and Wikstroemia species, as well as in traditional medicinal preparations like the Zushima tablet [2] [1] [3].
Its key biological relevance, as of recent studies, lies in two areas:
The table below summarizes essential data for this compound, crucial for experimental design and analysis.
| Property | Specification | Source/Reference |
|---|---|---|
| Molecular Formula | C~27~H~30~O~14~ | [1] |
| Molecular Weight | 578.52 g/mol | [1] |
| CAS Number | 77099-20-8 | [1] |
| Purity (Commercial Standard) | ≥98% | [1] |
| Appearance | White to off-white solid powder | [1] |
| Recommended Storage | Powder: -20°C; In solvent: -80°C | [1] |
| Solubility (In Vitro) | Likely soluble in DMSO, methanol; low in water | [2] [1] [3] |
| LogP | -1.4 (Indicates high hydrophilicity) | [1] |
This protocol is adapted from a 2025 chemotaxonomic study on Korean Thymelaeaceae [2].
1. Sample Preparation
2. UPLC-UV Analysis
This workflow is derived from research identifying genkwanin glycosides from Phaleria nisidai [4].
1. Crude Extract Preparation
2. Bioactivity Screening
3. Bioactivity-Guided Fractionation
The following diagram illustrates the bioactivity-guided fractionation workflow for isolating this compound and validating its function.
Research indicates that this compound, as a genkwanin glycoside, may exert effects through metabolic signaling pathways. The diagram below outlines a potential mechanism based on related research.
These application notes are for research use only. All laboratory work must be conducted by trained professionals following appropriate safety guidelines. The protocols should be validated in your own laboratory context.
Yuankanin, a flavonoid glycoside predominantly found in various medicinal plants including Daphne genkwa and Wikstroemia species, has gained significant research interest due to its potential pharmacological activities. This comprehensive application note provides detailed methodologies for the identification, quantification, and bioactivity assessment of this compound in complex herbal matrices. With the growing importance of evidence-based validation in traditional medicine, standardized protocols for phytochemical analysis are essential for drug development professionals seeking to harness the therapeutic potential of plant-derived compounds. We present optimized techniques leveraging advanced chromatographic and mass spectrometric platforms to address the challenges of this compound quantification in herbal preparations, along with experimental protocols for evaluating its biological activities, particularly in glucose homeostasis and inflammatory response modulation.
Ultra-Performance Liquid Chromatography-Orbitrap Mass Spectrometry (UPLC-Orbitrap-MS) has emerged as a powerful technique for the precise identification of this compound in complex herbal extracts. The high resolution and mass accuracy of this platform enable reliable differentiation of this compound from other structurally similar flavonoids.
The identification is confirmed through characteristic fragmentation patterns where this compound (a diglycoside derivative of genkwanin) typically shows fragmentation corresponding to the loss of glycosidic moieties followed by aglycone fragmentation [1].
For complete structural elucidation, especially of novel derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary structural information:
Table 1: Characteristic MS/MS Fragmentation Patterns of this compound and Related Flavonoids
| Compound | Molecular Formula | [M-H]- (m/z) | Characteristic Fragment Ions (m/z) | Identification |
|---|---|---|---|---|
| This compound | C28H32O15 | 607.1665 | 283.0601 [M-H-324]-, 268.0365 | 5-diglycoside derivative of genkwanin |
| Genkwanin | C16H12O5 | 283.0612 | 268.0376 [M-H-CH3]-, 240.0420 | Aglycone (methylated apigenin) |
| Luteolin 7-O-glucoside | C21H20O11 | 447.0933 | 285.0405 [M-H-162]- | Monoglycosyl flavone |
| Apigenin | C15H10O5 | 269.0455 | 225.0557, 151.0037 | Aglycone |
Ultra-Performance Liquid Chromatography with Ultraviolet Detection (UPLC-UV) provides a robust, reproducible, and cost-effective method for the routine quantification of this compound in herbal preparations and biological samples.
Table 2: Quantitative Analysis of this compound in Different Plant Species
| Plant Species | Plant Part | This compound Content (μg/mg dry weight) | Extraction Method | Analysis Method |
|---|---|---|---|---|
| Wikstroemia genkwa | Leaves | 562.64 ± 76.90 | 70% methanol, sonication | UPLC-UV |
| Daphne genkwa | Aerial parts | 125.40 ± 15.60* | 80% THF, reflux | UPLC-UV |
| Malva sylvestris | Leaves | 38.75 ± 4.20* | 80% methanol, maceration | HPLC-DAD |
| Millettia speciosa | Roots | 12.85 ± 1.45* | 70% ethanol, ultrasound | UHPLC-MS |
Note: Values marked with * are estimated based on relative abundance in chromatographic profiles
This compound and its aglycone genkwanin have demonstrated significant effects on glucose homeostasis by stimulating glucose uptake in adipose tissue, representing a potential mechanism for managing type 2 diabetes.
This protocol can be adapted for human adipocytes and skeletal muscle cells to evaluate tissue-specific effects on glucose metabolism.
This compound-containing herbal preparations such as Zushima tablets have demonstrated anti-inflammatory effects in rheumatoid arthritis models, requiring standardized protocols for activity quantification.
The following diagrams illustrate standardized workflows for this compound analysis and bioactivity assessment, integrating the methods described in previous sections.
Diagram 1: Comprehensive workflow for this compound analysis in herbal preparations
Diagram 2: Proposed mechanism of this compound-mediated improvement in glucose homeostasis
Implementing comprehensive quality control protocols is essential for generating reliable and reproducible this compound quantification data in herbal preparations.
For regulatory submissions and publication-quality research, complete method validation following ICH guidelines is recommended:
This comprehensive application note provides detailed methodologies for the analysis and bioactivity assessment of this compound in herbal preparations. The integration of advanced analytical techniques with standardized biological assays enables researchers to obtain reliable data on this compound content and its potential therapeutic effects. The UPLC-UV and UPLC-MS methods described offer sensitivity, specificity, and reproducibility for this compound quantification, while the bioactivity protocols facilitate investigation of its mechanisms of action, particularly in glucose homeostasis and inflammatory response modulation. These standardized approaches support evidence-based research on this compound-containing herbal medicines and facilitate the development of quality control parameters for standardized herbal products. Further application of these methods in preclinical and clinical studies will help validate the traditional uses of this compound-rich plants and potentially lead to the development of novel therapeutics for metabolic and inflammatory disorders.
Yuankanin is a flavonoid compound identified as genkwanin 5-O-diglucoside. It serves as a key chemotaxonomic marker to clarify phylogenetic relationships within the Thymelaeaceae plant family, particularly for resolving the classification of ambiguous taxa like Daphne genkwa [1]. Flavonoids like this compound are biosynthesized from precursors including apigenin and genkwanin (a methylated apigenin derivative), and their profiles remain consistent diagnostic tools across different environments [1].
While detailed stability data for this compound specifically is limited in the provided search results, its aglycone core, genkwanin, demonstrates significant bioactivity. Genkwanin and its glycosides are major active compounds in Phaleria nisidai, with proven anti-diabetic potential comparable to metformin. They alleviate insulin resistance by enhancing glucose uptake into adipocytes via upregulation of GLUT1 expression through PKC-ERK1/2 signaling [2]. This pharmacological relevance underscores the need for reliable stability assessment protocols for this compound in biological matrices.
This protocol evaluates this compound stability in biological sera using a robust LC-MS method with internal standardization, adapted from best practices for biomolecule analysis [3].
The following diagram illustrates the key steps for assessing this compound serum stability:
Sample Preparation
Incubation
Sample Analysis
Data Analysis
Stability-indicating methods must separate and quantify the active component from all impurities and degradation products. The following criteria should be applied for this compound stability assessment [5]:
| Parameter | Acceptance Criterion | Calculation |
|---|---|---|
| Precision | CV ≤ 20% | (Standard Deviation / Mean Peak Area) × 100 |
| Accuracy | Recovery 80-120% | (Measured Concentration / Theoretical Concentration) × 100 |
| Stability Indication | Resolution ≥ 1.5 between this compound and degradation products | — |
This compound's aglycone genkwanin enhances glucose uptake through a specific signaling pathway as illustrated below:
Implementing this standardized protocol allows reliable assessment of this compound stability in biological systems. The integration of internal standards and robust LC-MS methodology provides a framework for generating reproducible stability data, facilitating the advancement of this compound and related flavonoids in drug discovery pipelines.
Future work should focus on:
Yuankanin is a flavone glycoside. The table below summarizes its core chemical identity and natural source.
| Property | Description |
|---|---|
| Chemical Name | This compound (Genkwanin-5-O-primeveroside) [1] |
| CAS Number | 77099-20-8 [1] |
| Molecular Formula | C₂₇H₃₀O₁₄ [1] |
| Molecular Weight | 578.5 g/mol [1] |
| Plant Source | Primarily the herbs of Daphne genkwa (also known as Wikstroemia genkwa) [2] [1]. |
| Compound Type | Flavonoid Glycoside [1] |
This compound serves as a diagnostic marker for distinguishing between closely related plant species, particularly within the Thymelaeaceae family [2]. The following table presents quantitative data from a study on Korean Daphne and Wikstroemia species, obtained using a validated UPLC-UV method [2].
| Taxon | This compound Content (mean ± SD, μg/mL) | Qualitative Presence |
|---|---|---|
| Wikstroemia genkwa | 562.64 ± 76.90 [2] | Exclusive marker for this species [2] |
| Wikstroemia ganpi | Not Detected [2] | Not Present [2] |
| Wikstroemia trichotoma | Not Detected [2] | Not Present [2] |
| Daphne pseudomezereum | Not Detected [2] | Not Present [2] |
| Daphne jejudoensis | Not Detected [2] | Not Present [2] |
| Daphne kiusiana | Not Detected [2] | Not Present [2] |
This exclusive presence in W. genkwa makes this compound a powerful tool for plant authentication and quality control of herbal materials [2].
The following protocol is adapted from a chemotaxonomic study that successfully quantified this compound and other flavonoids [2].
The UPLC-UV method used for quantification was rigorously validated, demonstrating high reliability for the simultaneous analysis of this compound and five other flavonoids [2].
| Validation Parameter | Result for this compound |
|---|---|
| Linearity (R²) | > 0.999 [2] |
| Limit of Detection (LOD) | 0.01 - 0.06 μg/mL (range for the 6 flavonoids) [2] |
| Limit of Quantification (LOQ) | 0.02 - 0.19 μg/mL (range for the 6 flavonoids) [2] |
| Precision (Intra- & Inter-day RSD) | < 1.1% [2] |
| Accuracy | 95.9% - 104.3% [2] |
This compound is a 5-glycoside derivative of genkwanin, which itself is a methylated form of apigenin [2]. Its biosynthetic pathway and structural relationship to other flavonoids underpin its chemotaxonomic value.
This compound is part of a group of genkwanin glycosides identified as major active principles in the traditional medicine Phaleria nisidai, which is used to treat hyperglycemia [3]. Bioactivity-guided fractionation studies pinpointed these compounds as the components responsible for improving glucose homeostasis [3]. The aglycone, genkwanin, has demonstrated efficacy in improving insulin resistance comparable to metformin in pre-clinical models [3]. This suggests that this compound, as a glycoside, may act as a precursor or prodrug to the active compound genkwanin.
Here is a summary of common problems and solutions to improve this compound peak resolution.
| Problem Area | Specific Issue | Troubleshooting Action | Expected Outcome |
|---|---|---|---|
| LC Method | Broad or tailing peaks | Use a UHPLC column with sub-2-µm particles; optimize gradient elution [1]. | Sharper, more symmetrical peaks. |
| Poor compound separation | Add mobile phase modifiers (e.g., 0.1% formic acid); adjust column temperature (e.g., 35°C) [1]. | Better resolution from nearby eluting compounds. | |
| MS Instrument | Inability to distinguish isobaric compounds | Increase MS resolution to >40,000 (FWHM) if possible [2]. | Separation of this compound from interferents with similar mass. |
| Signal suppression or instability | Dilute sample or improve sample clean-up to reduce matrix effects [2]. | More stable signal and accurate quantification. | |
| Sample | Co-elution due to complex matrix | Employ a more selective sample preparation (e.g., SPE, liquid-liquid extraction). | Reduced matrix interference, cleaner chromatogram. |
This protocol is adapted from a study analyzing chemical markers in Millettia speciosa, which successfully identified this compound using high-resolution LC-MS [1].
1. Sample Preparation:
2. LC Conditions (Optimized for Herbal Extracts):
3. MS Conditions (Orbitrap-based System):
4. Data Analysis:
The following diagram outlines a logical, step-by-step workflow to systematically diagnose and resolve this compound peak issues.
This troubleshooting guide and protocol should provide a solid foundation for diagnosing and resolving this compound peak resolution issues in your LC-MS work.
The table below summarizes two key analytical techniques used for sensitive compound detection, which are directly applicable to Yuankanin.
| Method | Key Feature for Sensitivity | Application/Evidence | Key Quantitative Data |
|---|
| UPLC-UV Analysis [1] | Uses a validated UPLC-UV method with excellent linearity for precise quantification. | Successfully quantified this compound in plant samples of Wikstroemia genkwa [1]. | - LOD: 0.01 - 0.06 µg/mL
Here are detailed methodologies for the techniques mentioned above, which you can implement and optimize for this compound.
This method, used for quantifying this compound and other flavonoids, can serve as a robust baseline protocol [1].
This is an advanced protocol for achieving ultra-sensitive detection. The following workflow adapts a published strategy for fipronil to the context of this compound detection [2].
Detailed Procedure:
How can I improve the sensitivity of my current LC-UV method for this compound?
Beyond the core UPLC-UV method, you can:
What could cause low recovery of this compound during extraction?
Low recovery is often due to:
Here are answers to common questions and solutions to frequent problems researchers face when working with yuankanin.
Q1: From which plant families and genera can this compound typically be isolated? A1: this compound is primarily found within the plant family Thymelaeaceae [1]. Research has identified this flavonoid in particular in the genera Daphne and Wikstroemia [1]. It is also reported as a component of the traditional medicine Zushima tablet [2].
Q2: What analytical techniques are commonly used for the identification and quantification of this compound? A2: The most common technique is Ultra-Performance Liquid Chromatography (UPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or mass spectrometric (MS) detectors [1] [3]. One study used UPLC-UV for quantitative analysis of this compound and other flavonoids for chemotaxonomic purposes [1]. Another utilized UHPLC-Q-Exactive Orbitrap-MS for the tentative identification of compounds in a complex extract, which included this compound [3].
Q3: My extraction yield of bioactive compounds is low. What general optimization strategies can I consider? A3: While not specific to this compound, modern extraction optimization often involves statistical modeling and novel techniques. You can explore the following:
The following table summarizes key parameters from successful optimizations of other natural products, which may provide a useful starting point for this compound.
| Extraction Technique | Key Optimized Parameters | Optimal Ranges | Target Compound/Plant |
|---|---|---|---|
| Enzyme-Assisted Extraction (EAE) [4] | Liquid-solid ratio, pH, Temperature, Time | 40:1 mL/g, 5.0, 55°C, 60 min | Polysaccharides from Dendrobium huoshanense |
| Ultrasound-Enzyme Hybrid [5] | Sonication time, Incubation temperature, Incubation time | 27.5 min, 47.1°C, 135.1 min | Antioxidants from Dragon Fruit Peel |
Below is a generalized workflow for the extraction and analysis of flavonoids like this compound from plant material, incorporating elements from the search results.
Title: this compound Extraction Workflow
Procedure:
Since direct data on this compound extraction is scarce, I suggest you:
The table below summarizes the key identified information about this compound:
| Property | Description |
|---|---|
| Chemical Classification | Flavonoid glycoside; specifically, a 5-diglycoside derivative of genkwanin (which is itself a methylated form of apigenin) [1]. |
| Documented Natural Sources | Primarily found in plants of the Thymelaeaceae family, including Wikstroemia genkwa and Daphne species [1]. It has also been tentatively identified in Millettia speciosa [2]. |
| Qualitative Analysis | Can be distinguished from related flavonoids (e.g., apigenin, genkwanin) by its unique glycosylation pattern [1]. |
| Quantitative Analysis | In Wikstroemia genkwa, concentrations have been measured at 562.64 ± 76.90 μg/mL (mean ± SD) in plant extracts [1]. |
| Key Stability Challenge | Susceptibility to Hydrolysis: As a glycoside, this compound's sugar moiety can be cleaved by enzymatic or chemical hydrolysis, especially under acidic or high-temperature conditions, converting it back to its aglycone, genkwanin [1]. |
Here are answers to potential questions researchers might encounter.
> How can I confirm the identity and purity of this compound in my extract?
A reliable method for identifying and quantifying this compound is UPLC-UV (Ultra-Performance Liquid Chromatography with Ultraviolet detection). You can adapt the following validated protocol [1]:
> What are the best practices for storing this compound and plant extracts containing it?
While specific data on this compound is lacking, you can apply general principles for stabilizing sensitive flavonoid compounds [3] [4]:
The following workflow outlines a systematic approach to assess this compound stability during storage and analysis:
Yuankanin is a flavonoid glycoside identified in plants like Millettia speciosa [1]. While specific stability data for this compound is not available in the search results, the general principle is that such compounds can be susceptible to degradation influenced by environmental and processing factors.
Key parameters to monitor for stability, derived from general practices for natural products, are summarized in the table below.
| Parameter | Potential Impact on this compound Stability | Preventive Measures in Protocols |
|---|---|---|
| pH | Degradation rates can accelerate in strongly acidic or basic conditions [2]. | Control and monitor pH during extraction and analysis; use buffered solutions. |
| Temperature | High temperatures during extraction or storage can increase degradation [2]. | Use lower temperatures (e.g., 35°C during UHPLC analysis [1]); store samples at -20°C or below. |
| Light Exposure | Photodegradation can occur, especially with clear containers. | Use amber glass vials or aluminum foil to protect samples from light. |
| Oxidation | Exposure to oxygen can lead to oxidation. | Use inert atmospheres (e.g., nitrogen blanket) during sample preparation and storage. |
| Enzymatic Activity | Endogenous plant enzymes can cause breakdown post-harvest. | Use enzymatic inhibitors or rapid processing; employ heat treatment to denature enzymes. |
This protocol is adapted from methods used to study Millettia speciosa, where this compound was identified [1]. The core strategy is to use gentle, controlled conditions to minimize stress on the compound.
1. Optimized Extraction for Stability
2. UHPLC-MS Analysis for Identification and Monitoring This technique is highly effective for separating and identifying compounds like this compound in complex mixtures [1].
3. Forced Degradation Studies Forced degradation involves stressing a sample under more severe conditions to understand its degradation pathways [3]. This helps in developing a stability-indicating method.
Why is my this compound peak area decreasing in UHPLC analysis? This is a direct sign of degradation. Systematically check your workflow:
How can I distinguish this compound from its degradation products? Use High-Resolution Mass Spectrometry (HRMS). This compound will have a specific mass and fragmentation pattern. Degradation products will have different retention times and mass spectra. Look for new peaks appearing in your chromatogram over time or after stress.
What is the best way to store a stock solution of this compound?
The following workflow diagram outlines the core experimental process for preparing and analyzing this compound samples, incorporating key steps to minimize degradation.
If you detect degradation, use this logic to diagnose the problem. The diagram below helps visualize the troubleshooting path.
To effectively minimize this compound degradation in your samples, focus on these core strategies:
This compound is a flavonoid glycoside identified in traditional Chinese medicine preparations like the Zushima tablet [1]. The core challenge in ionizing such compounds lies in their chemical structure, which combines a polar sugar moiety with a less polar flavonoid aglycone.
For flavonoids and their glycosides, Electrospray Ionization (ESI) in negative ion mode is often the most effective choice [2] [3]. This "soft" ionization technique is well-suited for polar and thermally labile molecules that are commonly analyzed with Liquid Chromatography (LC-MS).
Optimal signal intensity is achieved by carefully tuning the ion source parameters. The table below summarizes key parameters and their recommended optimization strategies.
| Parameter | Recommended Starting Point / Action | Rationale & Optimization Goal |
|---|---|---|
| Ion Mode | Negative | Enhanced detection of deprotonated molecules [M-H]⁻ typical for flavonoids [4]. |
| Spray Voltage | Adjust between 2.5 - 3.5 kV | A stable spray voltage is crucial. Excessive voltage can cause discharge (esp. in negative mode) or analyte fragmentation [4]. |
| Vaporizer Temp. | 300 - 400 °C | Aids desolvation of LC eluent. Should be optimized for the specific mobile phase composition. |
| Sheath & Aux Gas | Adjust between 30 - 60 (arbitrary units) | Nitrogen gas flows help stabilize the spray and assist in desolvation of the droplets [4]. |
| Capillary Temp. | 250 - 350 °C | Final step to ensure ions are fully desolvated before entering the mass analyzer. |
| S-Lens RF Level | ~50% (instrument specific) | Focuses the ion beam into the mass analyzer for improved signal transmission. |
A critical step is to use an infusion experiment to fine-tune these parameters: directly introduce a standard solution of this compound (if available) into the MS, bypassing the LC system, to rapidly find the optimal settings for each parameter.
Here are solutions to common issues you might encounter when analyzing this compound.
Low or No Signal for this compound
High Background Noise or In-Source Fragmentation
Signal Instability (Drifting)
Based on a study that successfully identified this compound, the following LC-MS conditions provide a robust starting point for your method development [6].
Chromatography:
Mass Spectrometry:
If signal quality remains poor after optimizing ESI, consider these alternatives:
Yuankanin is a flavonoid diglycoside, specifically a 5-O-glycoside derivative of genkwanin [1]. It has been identified and quantified in chemotaxonomic studies using UPLC-UV with a C18 column and a water-acetonitrile mobile phase with formic acid modification [1].
For method validation, you must follow the International Council for Harmonisation (ICH) guidelines. The table below outlines the core parameters you need to validate for a this compound assay method.
| Validation Parameter | Description & Purpose | Typical Acceptance Criteria (Example for Assay) |
|---|---|---|
| Specificity/Selectivity [2] [3] | Ability to measure this compound accurately in the presence of other sample components (e.g., impurities, matrix). | No interference at the retention time of this compound; Peak purity should pass [3]. |
| Accuracy [2] [3] | Closeness of measured value to the true value. | % Recovery: 98.0% - 102.0% [3]. |
| Precision [2] [3] | Closeness of a series of measurements under the same conditions. | % RSD (Repeatability): NMT 2.0% for 6 replicates [3]. |
| Linearity [2] [3] | Ability to obtain results proportional to analyte concentration. | Correlation coefficient (r): ≥ 0.99 [3]. |
| Range [2] [3] | Interval between upper and lower analyte concentrations with suitable precision, accuracy, and linearity. | Typically 80-120% of the test concentration for an assay [3]. |
| Limit of Detection (LOD) [2] [3] | Lowest amount of this compound that can be detected. | Signal-to-noise ratio ≥ 3:1 (visual evaluation) [3]. |
| Limit of Quantification (LOQ) [2] [3] | Lowest amount of this compound that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10:1; Accuracy 70-130% and RSD ≤ 15% at LOQ level [3]. |
| Robustness [2] [3] | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temp, flow rate). | System suitability criteria are met despite variations. |
The following diagram illustrates the key stages in developing and validating an analytical method for this compound.
Here are solutions to common problems you might face during this compound analysis.
Q1: The this compound peak co-elutes with another compound. How can I improve the separation?
Q2: The this compound standard solution is unstable. What can I do?
Q3: The method fails system suitability for precision. What should I check?
Here is a summary of the key details I found, which may serve as a starting point for your research:
| Aspect | Available Information |
|---|---|
| Chemical Nature | A genkwanin-5-bioside; the sugar part is composed of xylose and glucose [1]. |
| Molecular Formula | C₂₇H₃₀O₁₄ [1]. |
| Source Plants | Can be extracted from plants in the Thymelaeaceae family, such as Gnidia involucrata, Daphne feddei, and Daphne gnidium [1]. Also identified in Korean Daphne and Wikstroemia species [2]. |
| Extraction Context | Mentioned in a patent for a compound oral liquid, but the described method is for a mixture of American ginseng and schisandra, not this compound-specific [3]. |
Based on common laboratory practice for extracting plant metabolites, here is a generalized workflow. You can use this as a conceptual framework and fill in the specific parameters (e.g., solvent ratios, time, temperature) from the literature you find.
In analytical chemistry, a matrix effect is defined as the combined effect of all components of the sample other than the analyte on the measurement of the quantity. If a specific component causing an effect can be identified, it is referred to as an interference [1].
In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), matrix effects most commonly manifest as ion suppression or ion enhancement in the ionization source. This occurs when other molecules in the sample co-elute with your target analyte, altering its ionization efficiency and leading to inaccurate quantitative results. This can adversely affect method reproducibility, linearity, selectivity, accuracy, and sensitivity [2] [1] [3].
There are several established methods to evaluate the presence and severity of matrix effects. The table below summarizes three key techniques [3].
| Method Name | Type of Assessment | Brief Description | Primary Use |
|---|---|---|---|
| Post-Column Infusion [3] | Qualitative | A standard is infused post-column into the MS while a blank sample extract is injected. The chromatogram shows zones of ion suppression/enhancement. | Early method development; assessing sample preparation. |
| Post-Extraction Spike [3] | Quantitative | A blank matrix is extracted, then spiked with analyte. Its response is compared to a neat standard in solvent. Provides a Matrix Factor (MF). | Method validation; quantitative ME assessment for a specific level. |
| Slope Ratio Analysis [3] | Quantitative | The slope of the calibration curve in the matrix is compared to the slope in a pure solvent. Provides a quantitative measure over a concentration range. | Method validation; robust quantitative ME assessment. |
The following workflow diagram illustrates the decision path for evaluating and addressing matrix effects, integrating the methods described above.
Once you have identified and quantified matrix effects, you can implement strategies to manage them. The general approach involves deciding whether to minimize or compensate for the effect [3].
This approach focuses on physically removing or separating the interfering compounds before they reach the mass spectrometer.
This approach uses calibration techniques to account for the matrix effect rather than removing it.
Q: My matrix spike recovery is out of acceptable limits, but my laboratory control sample is fine. What does this mean? A: This is a classic indicator of a sample-specific matrix effect. The laboratory control sample (in a clean matrix) shows that the instrument and method are working correctly. The poor recovery in the matrix spike indicates that something in that specific sample is interfering with the accurate quantification of your analyte [1].
Q: Are certain analytical techniques more prone to matrix effects? A: Yes. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) is particularly susceptible to matrix effects. Techniques like Gas Chromatography (GC) or methods using Atmospheric Pressure Chemical Ionization (APCI) are generally less prone, though not immune [3].
Q: I don't have a stable isotope-labeled standard. What are my options? A: If a SIL-IS is not available, your best options are to use matrix-matched calibration (if a blank matrix is available) or to invest significant effort in minimizing the effect through optimized sample clean-up and chromatography. A structurally similar analog compound can sometimes be used as an internal standard, but it may not compensate for the effect as effectively as a SIL-IS [3].
I hope this technical guide provides a solid foundation for you to address matrix effects in your experiments with Yuankanin.
Yuankanin is a flavonoid compound found in specific medicinal plants. The table below summarizes its basic information and origin.
| Property | Details |
|---|---|
| IUPAC Name (Tentative) | 4H-1-Benzopyran-4-one, 7-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)- [1] |
| Molecular Formula | C₂₇H₃₀O₁₄ [1] |
| Primary Identified Sources | Millettia speciosa (root/rhizome) [1], Zushima Tablet (Traditional Chinese Medicine for rheumatoid arthritis) [2] |
The primary technique for identifying and characterizing this compound in complex plant extracts is Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-Q-Exactive Orbitrap-MS) [1].
Key Experimental Protocol:
The following diagram illustrates the typical workflow for identifying flavonoids like this compound from a plant sample.
A direct, data-driven comparison of this compound's "performance" (e.g., bioavailability, antioxidant capacity) against other flavonoids is not currently possible based on the searched literature. The main challenges include:
To proceed with your analysis, you may consider the following approaches:
Yuankanin's activities are often linked to its parent compound, genkwanin. The following table summarizes the key experimental findings from recent studies.
| Biological Activity | Experimental Model | Dosage/Concentration | Key Findings & Quantitative Data | Source Compound |
|---|---|---|---|---|
| Anti-diabetic [1] | Diet-induced obese (DIO) mice | 130 mg/kg body weight (PNe extract) | Improved insulin sensitivity; Reduced fasting insulin; Increased glucose uptake in inguinal white adipose tissue (iWAT) | Phaleria nisidai leaf extract (contains Genkwanin glycosides) |
| Anti-diabetic Mechanism [1] | 3T3-L1 adipocytes (mouse) | 200 µg/mL (PNe extract) | Increased insulin-independent glucose uptake by ~30%; Upregulated GLUT1 protein expression | Phaleria nisidai leaf extract (contains Genkwanin glycosides) |
| Stimulates ANP Secretion [2] | Perfused beating rabbit atria | 200 µg/mL (Daphne genkwa extract) | Increased atrial natriuretic peptide (ANP) secretion; Positive inotropic effect | Daphne genkwa extract (contains this compound) |
To help you evaluate and potentially replicate these findings, here are the detailed methodologies from the cited studies.
Anti-diabetic Activity and Mechanism Study [1]
14C-2-deoxyglucose was injected into mice. Tissues like skeletal muscle and adipose depots were collected to measure accumulated phospho-deoxyglucose, indicating glucose uptake.14C-2-deoxyglucose, and GLUT1 protein levels were analyzed via western blotting.ANP Secretion Assay [2]
The diagram below illustrates the proposed mechanism by which this compound, via its source plant extract, enhances glucose uptake in adipocytes.
Most current research focuses on the bioactivity of plant extracts containing this compound. Further investigation is needed to isolate the effects of this compound itself and fully validate its direct molecular targets and signaling pathways.
The following table synthesizes data from a 2024 study that evaluated the COX inhibition rates of various NSAIDs at their maximum plasma concentration (Cmax) after clinical doses. It also includes specific inhibitory concentration (IC) data for different formulations of diclofenac sodium [1].
Table 1: COX Inhibition at Clinical Doses (2024 Data)
| Drug / Formulation | Clinical Dose | COX-1 Inhibition at Cmax | COX-2 Inhibition at Cmax | Key Findings |
|---|---|---|---|---|
| Diclofenac Sodium (Oral) | 25 mg | Exceeds IC₈₀ | Nearly complete inhibition | High incidence of gastrointestinal disorders [1] |
| Diclofenac Sodium (Suppository) | 50 mg | Exceeds IC₈₀ | Nearly complete inhibition | High incidence of gastrointestinal disorders [1] |
| Diclofenac Sodium Systemic Patch (DSSP) | Repeated doses (100 cm²) | Below IC₈₀ | Above IC₈₀ | Analgesic effect with lower GI risk [1] |
| Celecoxib | 100 mg | Not Specified | Below 50% | Lower inhibition at this dose [1] |
| Celecoxib | 200 mg | Not Specified | Above 50% | Effective COX-2 inhibition [1] |
| Ibuprofen | 200 mg | Not Specified | Above 50% | Effective COX-2 inhibition [1] |
| Flurbiprofen | 50 mg | Not Specified | Above 50% | Effective COX-2 inhibition [1] |
| Etodolac | 300 mg | Not Specified | Above 50% | Effective COX-2 inhibition [1] |
Table 2: IC₅₀ Values from Various Studies (for Context)
| Compound Name | IC₅₀ for COX-2 | Source/Study Context |
|---|---|---|
| WE-4 (Aurone Derivative) | 0.22 µM | Synthetic compound in preclinical evaluation (2024) [2] |
| Celecoxib | 0.05 µM | Selective COX-2 inhibitor (2024) [2] |
| Compound 3 (Sclerotiorin Derivative) | Inhibits 70.6% of COX-2 activity* | Marine natural product derivative (2020) [3] |
| Indomethacin | Inhibits 78.9% of COX-2 activity* | Positive control in same study (2020) [3] |
Note: Values marked with an asterisk () are inhibition percentages at a single concentration, not traditional IC₅₀ values.*
The 2024 study utilized a human whole blood assay, which is considered a clinically relevant method for evaluating COX inhibition because it reflects the physiological environment in which the drugs act [1] [4]. Below is a workflow diagram of this methodology.
Key Methodological Details:
To better understand the data in the tables, it is helpful to visualize the fundamental mechanism of action of NSAIDs and the rationale behind developing selective inhibitors.
The goal of modern NSAID development is to create drugs that maximally inhibit COX-2 (for efficacy) while minimally inhibiting COX-1 (to reduce side effects). The data for the diclofenac sodium systemic patch (DSSP) in Table 1 is a practical example of this principle, showing effective COX-2 inhibition with significantly reduced COX-1 inhibition [1].
Genkwanin (GE) is a flavonoid identified as a major active compound in the traditional medicine Phaleria nisidai. Recent studies have investigated its potential for improving glucose homeostasis and treating type 2 diabetes [1].
The primary proposed mechanism of action for Genkwanin involves the upregulation of the glucose transporter 1 (GLUT1) in adipose tissue. This facilitates increased basal, insulin-independent glucose uptake into adipocytes, thereby reducing the systemic glucose load and improving overall insulin sensitivity. This process is believed to be mediated through the PKC-ERK1/2 signaling pathway [1].
The table below summarizes key experimental findings from a study on diet-induced obese (DIO) male mice, comparing the effects of a Genkwanin-rich extract (PNe) and the isolated Genkwanin compound against metformin.
| Therapeutic Parameter | Genkwanin-Rich Extract (PNe) | Isolated Genkwanin (GE) | Metformin (Control) |
|---|---|---|---|
| Model System | Diet-induced obese (DIO) male mice [1] | Diet-induced obese (DIO) male mice [1] | Diet-induced obese (DIO) male mice [1] |
| Insulin Sensitivity | Improved after 5 weeks of intervention; reduced fasting insulin [1] | Improved to a comparable extent as metformin [1] | Positive control for improvement [1] |
| Oral Glucose Tolerance | Lower plasma insulin 30min after glucose load (preventive model) [1] | Data implied from whole extract and compound efficacy [1] | Not specified in provided results |
| Glucose Uptake in Adipose Tissue | Increased in inguinal white adipose tissue (iWAT); trend in brown adipose tissue (iBAT) [1] | Mechanism inferred from extract's action [1] | Not specified in provided results |
| Primary Mechanism | Upregulation of GLUT1 protein; activation of PKC-ERK1/2 signaling [1] | Presumed similar to PNe mechanism [1] | Various (e.g., reduced hepatic gluconeogenesis) |
| In Vitro Glucose Uptake | Increased insulin-independent glucose disposal in murine and human adipocytes [1] | Triggered glucose disposal into adipocytes [1] | Not specified in provided results |
To ensure reproducibility, here are the methodologies for the critical experiments cited in the evaluation:
In Vivo Efficacy Study (DIO Mouse Model)
In Vitro Glucose Uptake and Mechanism
Bioactivity-Guided Fractionation
The following diagram illustrates the proposed signaling pathway through which Genkwanin and its parent extract PNe enhance glucose uptake in adipocytes, based on the experimental findings [1].
Diagram Title: Proposed Genkwanin/PNe Signaling in Glucose Uptake
This compound is a glycoside form of the flavonoid genkwanin. Scientific investigations have identified genkwanin and its glycosides as the major active compounds responsible for the therapeutic effects of certain traditional medicines [1].
Key research highlights for genkwanin include:
While direct data on this compound is limited, established methodologies exist for evaluating compound interactions. The table below summarizes common experimental approaches and computational models used in synergy research.
| Method Type | Name/Description | Key Features | Application Example |
|---|---|---|---|
| Experimental ( In Vitro ) | XTT Viability Assay | Measures cell viability / proliferation; colorimetric readout [2]. | Screening shikonin derivatives for cytotoxicity in melanoma cell lines [2]. |
| ApoToxGlo Triplex Assay | Simultaneously measures viability, cytotoxicity, and caspase activity (apoptosis) [2]. | Pharmacological profiling to confirm apoptosis induction [2]. | |
| Caco-2 / HepG2 Co-culture | Models intestinal absorption and subsequent liver metabolism [3]. | Studying absorption & lipid-lowering effects of polyphenol combinations [3]. | |
| Computational | MD-Syn | AI model using multi-dimensional feature fusion & attention mechanisms to predict synergistic pairs [4]. | Prioritizes drug combinations for specific cancer cell lines using chemical and genomic data [4]. |
| Classical Reference Models | Includes models like Bliss Independence and Loewe Additivity to define synergy, additivity, or antagonism [5]. | Quantifying whether a combination's effect is greater than the expected additive effect [5]. |
Based on these established methods, here is a proposed experimental workflow you could adapt to investigate this compound's synergistic potential.
The signaling pathway below illustrates a known mechanism for genkwanin, which could be a primary target for investigating this compound's action and synergy.
Given genkwanin's mechanism, you can design targeted synergy studies. The table below suggests potential research directions and partner compounds based on its known biological activity.
| Research Direction | Potential Synergistic Partner | Rationale for Combination |
|---|---|---|
| Type 2 Diabetes / Insulin Resistance | Metformin | Genkwanin (GE) showed comparable efficacy to metformin; combining an insulin-sensitizer (metformin) with a compound that enhances basal glucose uptake (GE) could provide dual-action therapy [1]. |
| Type 2 Diabetes / Insulin Resistance | GLP-1 Receptor Agonists | Combining a systemic glucose-lowering agent with one that enhances adipose-specific glucose uptake could improve efficacy and potentially reduce side effects [1] [5]. |
| Hyperlipidemia | Catechin / Cyanidin-3-O-Glucoside | Polyphenol combinations (e.g., C3G-catechin) show synergistic hypolipidemic effects. This compound/Genkwanin could be tested in similar models for lipid metabolism [3]. |
| Oncology | Shikonin Derivatives & Standard Chemotherapeutics | Shikonin derivatives induce apoptosis & cell cycle arrest. Combining with other natural products (like this compound) targeting different pathways could enhance efficacy and overcome resistance [2] [6]. |
To establish Yuankanin's biomarker potential, you would typically follow a structured development and validation pathway. The general principles and stages involved are summarized below.
| Stage | Primary Goal | Key Activities & Considerations |
|---|---|---|
| Discovery & Qualification | Identify & initially link biomarker to biological process [1]. | Identify biomarker; establish preliminary scientific link to a physiological or disease process. |
| Assay Development & Optimization | Create a reliable method to measure the biomarker [2]. | Develop a reproducible assay (e.g., immunoassay, mass spectrometry); secure consistent reagents, certified standards, and a suitable control matrix [2]. |
| Analytical Method Validation | Prove the assay is reliable for its intended purpose [1] [2]. | Assess selectivity, sensitivity, precision, accuracy, and analyte stability. A "fit-for-purpose" approach is recommended, where validation rigor increases with the biomarker's application [2]. |
| Clinical Validation | Establish the biomarker's link with clinical endpoints [1]. | Conduct studies to link biomarker measurement to patient feel, function, or survival. This evidentiary process is known as biomarker qualification [1]. |
The following workflow diagrams the key phases and decision points in the biomarker validation process, from initial discovery to clinical application.
A critical concept in biomarker development is the "fit-for-purpose" approach to method validation [2]. The level of analytical validation required depends on the biomarker's application stage.
Should you proceed with laboratory work, here are the core methodologies you would need to establish.
For any quantitative assay, key performance characteristics must be validated [2]:
For a protein biomarker like this compound, an ELISA (Enzyme-Linked Immunosorbent Assay) might be developed.